N-benzyl-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-benzyl-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a quinoline moiety, an oxadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the quinoline and oxadiazole moieties with the propanamide group using reagents such as benzyl bromide and base catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-benzyl-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is not fully understood, but it is believed to interact with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide: Similar structure but lacks the oxadiazole ring.
Quinolinyl-pyrazoles: Contain a quinoline moiety but differ in the heterocyclic ring structure.
Uniqueness
N-benzyl-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of both the quinoline and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-18(22-13-14-6-2-1-3-7-14)10-11-19-24-20(25-28-19)16-12-15-8-4-5-9-17(15)23-21(16)27/h1-9,12H,10-11,13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQZCVVKQPWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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